molecular formula C18H15FN2OS B2362865 3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine CAS No. 896044-49-8

3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine

Cat. No.: B2362865
CAS No.: 896044-49-8
M. Wt: 326.39
InChI Key: SLGJGPITJUBOBZ-UHFFFAOYSA-N
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Description

3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine is an organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms This specific compound is characterized by the presence of a 4-fluorobenzylthio group and a 2-methoxyphenyl group attached to the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the 4-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyridazine ring with 4-fluorobenzylthiol.

    Attachment of the 2-Methoxyphenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, thiols, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced derivatives with specific functional groups modified.

    Substitution: Substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-((4-Chlorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine: Similar structure with a chlorine atom instead of a fluorine atom.

    3-((4-Methylbenzyl)thio)-6-(2-methoxyphenyl)pyridazine: Similar structure with a methyl group instead of a fluorine atom.

    3-((4-Bromobenzyl)thio)-6-(2-methoxyphenyl)pyridazine: Similar structure with a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the 4-fluorobenzylthio group in 3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its specific applications and activities.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-22-17-5-3-2-4-15(17)16-10-11-18(21-20-16)23-12-13-6-8-14(19)9-7-13/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGJGPITJUBOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)SCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816366
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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